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Avocadene vs. Avocadyne: A Technical Overview

Avocadene and avocadyne are 17-carbon acetogenins found in avocados (Persea americana). These

bioactive lipids are present in both the edible pulp and the seed, with higher concentrations typically found in

the seed [1]. Their structures are closely related but confer distinct biological activities.

The table below summarizes their core characteristics:

Characteristic Avocadene Avocadyne

IUPAC Name Information missing from

search results

Information missing from search results

Core Structure 17-carbon chain; primary

alcohol; hydroxyl groups at C-
2 and C-4 [1]

17-carbon chain; primary alcohol; hydroxyl

groups at C-2 and C-4 [1]

Terminal
Unsaturation

Terminal double bond
(alkene) [1]

Terminal triple bond (alkyne) [1]

Stereochemistry (2R, 4R) configuration [1] (2R, 4R) configuration [1]
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Characteristic Avocadene Avocadyne

Mean
Concentration in
Pulp

0.22 ± 0.04 mg/g avocado [1] 0.18 ± 0.04 mg/g avocado [1]

Mean
Concentration in
Seed

0.43 ± 0.04 mg/g avocado [1] 0.41 ± 0.02 mg/g avocado [1]

Noted Bioactivities Strong inhibition of gram-
positive microbes [1]

Suppression of mitochondrial fatty acid
oxidation (FAO); anti-leukemic activity (against

AML); anti-viral properties [1]

Primary Molecular
Target

Information missing from

search results

Very Long Chain Acyl-CoA Dehydrogenase

(VLCAD) [1]

Structural Elucidation and Key Moieties

The biological specificity of these compounds is driven by their precise chemical structure.

Critical Structural Features for Avocadyne's Activity: The terminal triple bond, the odd number
of carbons (C17), and the (2R,4R) stereochemistry of the hydroxyl groups have been identified as
critical for avocadyne's ability to suppress mitochondrial fatty acid oxidation and its subsequent anti-

leukemic effects [1]. Esterification of the primary alcohol leads to a complete loss of activity [1].
Structural Consequences of Alkene vs. Alkyne: The terminal unsaturation is a key differentiator. A

terminal alkyne (C≡C) in avocadyne, compared to a terminal alkene (C=C) in avocadene, results in
a distinct electron density, bond strength, and molecular geometry. This directly influences how the

molecule interacts with biological targets like VLCAD [1] [2] [3].
Stereochemistry: The (2R,4R) configuration of the hydroxyl groups is essential for the specific three-

dimensional shape and bioactivity. The synthetic approach enabling access to all four stereoisomers
of avocadyne was crucial for confirming this structure-activity relationship [1].

The following diagram illustrates the core structural relationship between these two acetogenins.
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Shared Base Structure:
17-Carbon Chain

(2R,4R) Dihydroxylation

Avocadene
(Terminal Alkene)

 Adds

Avocadyne
(Terminal Alkyne)

 Adds

Click to download full resolution via product page

Structural derivation of avocadene and avocadyne from a common base.

Mechanism of Action and Experimental Evidence

Avocadyne has been shown to selectively induce cell death in Acute Myeloid Leukemia (AML) cells by

targeting a specific metabolic vulnerability.

Mechanism Overview: AML cells exhibit an abnormal reliance on mitochondrial Fatty Acid Oxidation

(FAO) for energy. Avocadyne suppresses FAO by inhibiting the enzyme Very Long Chain Acyl-CoA
Dehydrogenase (VLCAD), which is a key enzyme in the mitochondrial β-oxidation spiral. This leads

to a collapse in cellular energy metabolism, triggering AML cell death, while sparing normal blood
cells [1].

Key Experimental Workflow: The cited study [1] used a combination of assays to establish this
mechanism, as summarized below.
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Compound Treatment
(Avocadyne vs. Analogs)

Viability Assay
(72 hours)

Respirometry Assay
(1 hour)

Measures FAO-supported Respiration

Enzymatic Assay
(Target Validation)
VLCAD Inhibition

Suggests

Explains

Click to download full resolution via product page

General workflow for evaluating avocadyne's anti-AML activity and mechanism.

Supporting Quantitative Evidence:
Cytotoxicity: The IC₅₀ of avocadyne against TEX leukemia cells was 2.33 ± 0.10 μM,

significantly more potent than its saturated or even-numbered carbon chain analogs [1].
FAO Suppression: Avocadyne was the most potent inhibitor of basal and maximal

mitochondrial respiration in leukemia cell lines compared to all other tested lipid analogs,
directly linking its unique structure to its functional potency [1].

Research Protocols and Methodologies

While the search results do not provide full step-by-step protocols, they indicate key methodological

elements used in the primary research.
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Compound Sourcing and Purification: Avocadene and avocadyne can be extracted from avocado

pulp and seed. Most are found in esterified form, and alkaline saponification of the avocado
material prior to extraction increases the recovery of both compounds [1].

In Vitro Cytotoxicity Assessment (e.g., MTS/MTT Assay):
Cell Lines: Human AML cell lines (e.g., TEX, AML2) are used, with normal blood cells as a

control for selectivity.
Procedure: Cells are treated with a concentration range of the compound (e.g., 0-100 μM) for a

set period (e.g., 72 hours). Cell viability is then quantified colorimetrically.
Analysis: Dose-response curves are plotted, and IC₅₀ values are calculated [1].

Mitochondrial Respiration Assay (Seahorse XF Analyzer):
Principle: Measures oxygen consumption rate (OCR) in real-time.

Procedure: Cells are treated with the compound (e.g., 10 μM for 1 hour). Basal respiration and
maximal respiration (induced by an uncoupler like FCCP) are measured. A key readout is the

inhibition of FAO-supported respiration [1].

Knowledge Gaps and Future Research

Based on the available information, several areas require further investigation:

The precise molecular target and mechanism of action for avocadene's antimicrobial effects

remains unclear.
Detailed pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion,
Toxicity) profiles for both compounds are not provided in the search results.
The in vivo efficacy and optimal dosing regimens in animal models of leukemia or other diseases

need further validation.
The search results do not contain complete data on signaling pathways beyond the metabolic

VLCAD inhibition, so pathways involving apoptosis or immune modulation are areas for future study.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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